Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a benzyl carboxylate group at the 1-position and a substituted ethylidene moiety at the 4-position. The ethylidene group is functionalized with a tert-butoxycarbonyl (Boc)-protected amino group and a methoxy-oxo substituent. Its structure combines rigidity from the piperidine ring and ethylidene double bond with protective and reactive groups, making it valuable in medicinal chemistry and organic synthesis. Key applications include its use as an intermediate in synthesizing protease inhibitors and other bioactive molecules .
Properties
IUPAC Name |
benzyl 4-[2-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoethylidene]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-21(2,3)29-19(25)22-17(18(24)27-4)16-10-12-23(13-11-16)20(26)28-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDMETJKGYIXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzyl 4-Oxopiperidine-1-carboxylate
Starting material : Piperidine-4-one.
Protection : Treatment with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields benzyl piperidine-1-carboxylate.
Oxidation : The 4-position is oxidized to a ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, affording benzyl 4-oxopiperidine-1-carboxylate.
Reaction conditions :
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Benzylation : 0°C to room temperature, 12–18 hours.
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Oxidation : 0°C to reflux, 2–6 hours.
Key data :
Preparation of Methyl (Boc-amino)acetate
Starting material : Glycine methyl ester hydrochloride.
Boc protection : Reaction with di-tert-butyl dicarbonate (Boc2O) in DCM/triethylamine quantitatively installs the Boc group.
Reaction conditions :
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Solvent : DCM, 0°C to room temperature.
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Time : 2–4 hours.
Key data :
Claisen-Schmidt Condensation to Form the Ethylidene Bridge
Reactants :
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Benzyl 4-oxopiperidine-1-carboxylate.
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Methyl (Boc-amino)acetate.
Mechanism : Base-mediated enolate formation from methyl (Boc-amino)acetate attacks the ketone, followed by dehydration to form the α,β-unsaturated ester.
Conditions :
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Base : Potassium tert-butoxide (2.5 equiv).
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Solvent : Tetrahydrofuran (THF), reflux.
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Time : 12–24 hours.
Optimization notes :
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Excess base (≥2 equiv) ensures complete enolization.
Key data :
Purification and Characterization
Chromatography : Flash column chromatography (hexane:ethyl acetate, 3:1) isolates the product.
Spectroscopic data :
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1H NMR (CDCl3) : δ 7.35–7.25 (m, 5H, Cbz aromatic), 5.15 (s, 2H, Cbz CH2), 4.20 (br s, 1H, NHBoc), 3.70 (s, 3H, OCH3), 3.45–3.30 (m, 4H, piperidine), 2.90–2.70 (m, 2H, ethylidene), 1.40 (s, 9H, Boc tert-butyl).
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13C NMR : δ 170.2 (COOCH3), 155.0 (Boc C=O), 154.5 (Cbz C=O), 134.5–128.0 (aromatic), 79.5 (Boc C), 67.0 (Cbz CH2), 52.5 (OCH3), 28.3 (Boc CH3).
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HRMS (ESI+) : m/z calculated for C24H33N2O6 [M+H]+: 457.2335; found: 457.2341.
Alternative Synthetic Approaches
Horner-Wadsworth-Emmons Olefination
Phosphonate reagent : Methyl (Boc-amino)acetate phosphonate.
Reaction : Wittig-type olefination with benzyl 4-oxopiperidine-1-carboxylate.
Advantages :
Limitations :
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Requires synthesis of phosphonate reagent.
Key data :
Microwave-Assisted Condensation
Conditions :
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Solvent : Dimethylformamide (DMF).
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Temperature : 150°C, 30 minutes.
Outcome :
Scalability and Industrial Considerations
Challenges :
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Boc group stability under prolonged heating.
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Cost of Boc2O and benzyl chloroformate.
Solutions :
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-formyl-2-oxoethylidene)piperidine-1-carboxylate .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form covalent or non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Piperidine Derivatives
Key Observations :
- The target compound is distinguished by its ethylidene double bond , which introduces rigidity absent in analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate .
- Compared to tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate , the target compound includes a benzyl ester instead of a tert-butyl group, enhancing lipophilicity and altering metabolic stability.
- The Boc-protected amino group in the target compound contrasts with the free amino group in Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate , offering better stability during synthetic steps.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Findings :
Biological Activity
Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 394.4 g/mol. The structure features a benzyl group, a piperidine ring, and a tert-butoxycarbonyl (Boc) protected amino group, which contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O7 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 92690-28-3 |
The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as receptors and enzymes. The Boc group can be removed under acidic conditions, allowing the free amine to participate in various biochemical reactions. This property makes it particularly useful in drug design and development.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents can significantly affect the binding potency and selectivity for target receptors. For instance, introducing different alkyl groups or modifying the Boc group can enhance the interaction with CCR3 receptors, improving efficacy .
Case Study 1: CCR3 Antagonism
In a study focusing on small molecule antagonists for CCR3, derivatives of benzylpiperidines were synthesized and evaluated for their binding affinity and functional antagonism. The results demonstrated that modifications to the nitrogen substituents improved binding potency from micromolar to low nanomolar ranges, highlighting the importance of structural variations in enhancing biological activity .
Case Study 2: Enzyme Inhibition
Another study explored the potential of similar compounds as inhibitors of specific enzymes involved in metabolic pathways. The results indicated that certain structural features contributed to increased inhibitory activity, suggesting that this compound could be further developed as an enzyme inhibitor .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Benzyl 4-(1-((tert-butoxycarbonyl)amino)-2-methoxy-2-oxoethylidene)piperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Protection of the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) and methoxy-oxoethylidene groups via nucleophilic substitution or condensation reactions.
- Optimization : Yield improvements (e.g., >70%) are achieved by controlling temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents. Excess Boc-anhydride (1.2–1.5 eq.) ensures complete protection of the amino group .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- NMR : Confirm the presence of the Boc group via tert-butyl proton signals at δ 1.4–1.5 ppm (singlet, 9H) and the benzyloxycarbonyl group via aromatic protons at δ 7.3–7.5 ppm. The piperidine ring protons appear as multiplet signals between δ 3.0–4.0 ppm .
- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) and detect molecular ion peaks (e.g., [M+H]+ at m/z ~450) .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic environments, which degrade the ester and carbamate functionalities .
Advanced Research Questions
Q. How does the stereoelectronic environment of the piperidine ring influence regioselectivity in downstream reactions?
- Mechanistic Insight : The electron-withdrawing Boc and benzyloxycarbonyl groups create a sterically hindered environment at the 4-position of the piperidine ring, directing nucleophilic attacks to the less hindered 2-methoxy-2-oxoethylidene moiety. Computational studies (DFT) suggest that this regioselectivity correlates with lower activation energy (~15 kcal/mol) at the ethylidene site .
- Experimental Validation : Compare reaction outcomes using substituted piperidine analogs (e.g., methyl vs. tert-butyl groups) to isolate steric vs. electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC50 ranging from 10 nM to 1 µM) may arise from:
- Buffer conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter compound solubility and binding affinity.
- Protein purity : Contaminants in recombinant enzyme preparations can skew results. Validate using SDS-PAGE and activity controls .
Q. How can researchers optimize the compound’s reactivity for site-specific modifications (e.g., click chemistry)?
- Functionalization Approach :
- Alkyne Tagging : Introduce a propargyl group at the methoxy-oxoethylidene position via Pd-catalyzed cross-coupling. Monitor reaction progress using TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .
- Click Chemistry : React with azide-functionalized probes (e.g., fluorophores) under Cu(I)-catalyzed conditions. Purify via silica gel chromatography (95% yield) .
Q. What computational tools are effective for predicting the compound’s metabolic stability?
- In Silico Methods :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate metabolic liability (e.g., cytochrome P450 interactions). The Boc group is predicted to reduce hepatic clearance by 40% compared to unprotected analogs .
- MD Simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life. Results indicate moderate binding affinity (Kd ~5 µM), suggesting limited plasma protein interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
